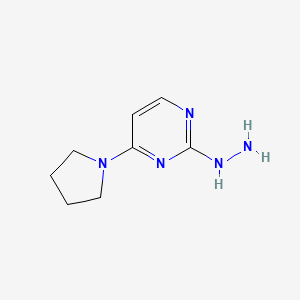![molecular formula C8H10F2N2O2 B12222653 Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B12222653.png)
Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of difluoromethyl and methyl groups in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetic acid with pyrazole derivatives in the presence of a catalyst such as nanoscale titanium dioxide. This method is cost-effective, simple, and safe, with high product yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process that includes the esterification of difluoromethylated pyrazole derivatives. The use of cheap and readily available raw materials and solvents, along with the avoidance of organic solvents in the reaction steps, makes this method environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and bioavailability, making it effective in various biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methylpyrazoline
- 3-(Difluoromethyl)-pyrrole
- 3-(Difluoromethyl)-5-methylthiophene
Uniqueness
Methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, bioavailability, and potential for diverse applications .
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 2-[5-(difluoromethyl)-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-3-6(8(9)10)12(11-5)4-7(13)14-2/h3,8H,4H2,1-2H3 |
InChI Key |
VYAHUGIXTNUYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)F)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B12222576.png)
![2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12222583.png)
![1,3-diethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedioate](/img/structure/B12222590.png)
![5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12222598.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12222607.png)
![2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine](/img/structure/B12222608.png)

![2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12222617.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12222625.png)
![2,5-Dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222638.png)
![3,3-difluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B12222645.png)
![3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12222647.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12222671.png)
